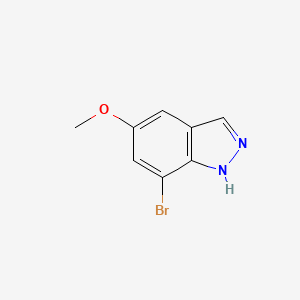

7-溴-5-甲氧基-1H-吲唑

描述

“7-bromo-5-methoxy-1H-indazole” is a chemical compound with the molecular formula C8H7BrN2O . It is a solid substance with a molecular weight of 227.06 .

Synthesis Analysis

The synthesis of indazoles, including “7-bromo-5-methoxy-1H-indazole”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The linear formula of “7-bromo-5-methoxy-1H-indazole” is C8H7BrN2O . The exact mass is 225.974167 .

Chemical Reactions Analysis

The synthesis of indazoles involves various chemical reactions. For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Physical And Chemical Properties Analysis

“7-bromo-5-methoxy-1H-indazole” is a solid substance . It has a molecular weight of 227.058 , a density of 1.7±0.1 g/cm3 , and a boiling point of 360.9±22.0 °C at 760 mmHg . The flash point is 172.1±22.3 °C .

科学研究应用

Chemical Properties

“7-bromo-5-methoxy-1H-indazole” is a chemical compound with the CAS Number: 1100214-10-5 and a molecular weight of 227.06 .

Synthesis

Indazole derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .

Biological Activities

Indazole-based compounds are known to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .

Anticancer Applications

Indazole derivatives are significant pharmacological activities and serve as structural motifs in drug molecules . For example, niraparib 1 has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Inhibitor Applications

A novel series of 4,6-disubstituted-1H-indazole derivatives have been synthesized as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for the treatment of respiratory disease .

Antimicrobial Applications

The antimicrobial activities of 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles were studied, and it was found that the majority of the compounds had moderate-to-high activity against the test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

安全和危害

“7-bromo-5-methoxy-1H-indazole” is classified under GHS07 for safety . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

7-Bromo-5-methoxy-1H-indazole is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.

Mode of Action

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives, including 7-bromo-5-methoxy-1H-indazole, may interact with their targets to modulate these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indazole derivatives , it is likely that this compound affects multiple biochemical pathways.

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight and lipophilicity, suggest that it may have good bioavailability .

Result of Action

Given the wide range of biological activities associated with indazole derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels.

属性

IUPAC Name |

7-bromo-5-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-6-2-5-4-10-11-8(5)7(9)3-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUFAKBMMGNXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727080 | |

| Record name | 7-Bromo-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-5-methoxy-1H-indazole | |

CAS RN |

1100214-10-5 | |

| Record name | 7-Bromo-5-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

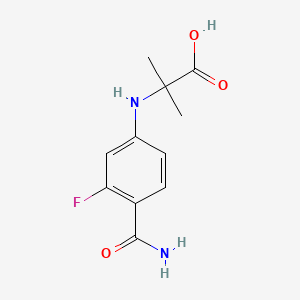

![Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester](/img/structure/B591971.png)